molecular formula C34H49N9O8 B1594532 Tyr-gly-gly-phe-leu-arg CAS No. 75106-70-6

Tyr-gly-gly-phe-leu-arg

Cat. No.: B1594532
CAS No.: 75106-70-6
M. Wt: 711.8 g/mol
InChI Key: ILBHHEXPXBRSKB-FWEHEUNISA-N
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Description

Tyr-Gly-Gly-Phe-Leu-Arg is a pentapeptide composed of five amino acids: tyrosine (Tyr), glycine (Gly), phenylalanine (Phe), leucine (Leu), and arginine (Arg)

Biochemical Analysis

Biochemical Properties

Tyr-gly-gly-phe-leu-arg is involved in various biochemical reactions, primarily interacting with opioid receptors in the nervous system. The peptide binds to the delta and mu opioid receptors, which are G-protein coupled receptors. This interaction inhibits adenylate cyclase activity, reducing the production of cyclic AMP (cAMP) and leading to decreased neuronal excitability. Additionally, this compound interacts with other proteins and enzymes, such as enkephalinases, which degrade the peptide and regulate its activity .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. In neurons, it modulates neurotransmitter release, reducing the release of excitatory neurotransmitters like glutamate and substance P. This modulation leads to analgesic effects and reduced pain perception. The peptide also influences cell signaling pathways, such as the MAPK/ERK pathway, which can affect gene expression and cellular metabolism. In immune cells, this compound can modulate cytokine production and immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to opioid receptors, leading to conformational changes and activation of intracellular signaling cascades. The binding of the peptide to the receptors inhibits adenylate cyclase, reducing cAMP levels and leading to the activation of potassium channels and inhibition of calcium channels. These changes result in hyperpolarization of the cell membrane and decreased neuronal excitability. Additionally, this compound can modulate gene expression by influencing transcription factors and epigenetic modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The peptide is relatively stable but can be degraded by enkephalinases and other proteases. Studies have shown that the analgesic effects of this compound can persist for several hours, but repeated administration may lead to tolerance and reduced efficacy. Long-term exposure to the peptide can also result in changes in receptor expression and signaling pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the peptide produces analgesic effects without significant adverse effects. At higher doses, it can cause respiratory depression, sedation, and other opioid-related side effects. Studies have also shown that there is a threshold dose below which the peptide does not produce significant analgesic effects. The therapeutic window for this compound is relatively narrow, and careful dosing is required to avoid toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its degradation and inactivation. The peptide is degraded by enkephalinases, which cleave the peptide bonds and produce inactive fragments. This degradation regulates the activity and duration of action of this compound. Additionally, the peptide can influence metabolic flux and metabolite levels by modulating signaling pathways and gene expression .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The peptide can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its effects. Transporters and binding proteins, such as opioid receptors, facilitate the uptake and distribution of the peptide. The localization and accumulation of this compound can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and at the cell membrane, where it interacts with opioid receptors. The peptide can also be found in synaptic vesicles and other cellular compartments involved in neurotransmitter release. Post-translational modifications, such as phosphorylation, can influence the targeting and activity of this compound, directing it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tyr-Gly-Gly-Phe-Leu-Arg typically involves solid-phase peptide synthesis (SPPS). This method uses a resin-bound amino acid as a starting point, with subsequent amino acids added one at a time in a stepwise manner. The peptide chain is elongated using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale SPPS, often using automated synthesizers to increase efficiency and reduce human error. The process also includes rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Tyr-Gly-Gly-Phe-Leu-Arg can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Substitution reactions can be performed using nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Tyr-Gly-Gly-Phe-Leu-Arg has several scientific research applications across various fields:

  • Chemistry: It is used as a model compound in peptide chemistry to study the properties and behaviors of peptides.

  • Biology: The peptide is involved in research on opioid receptors and their role in pain modulation and addiction.

  • Medicine: It has potential therapeutic applications in pain management and the treatment of opioid addiction.

  • Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.

Comparison with Similar Compounds

  • Met-enkephalin (Tyr-Gly-Gly-Phe-Met)

  • Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu)

  • Dynorphin (Tyr-Gly-Gly-Phe-Leu-Arg-Gly)

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H49N9O8/c1-20(2)15-26(31(48)42-25(33(50)51)9-6-14-38-34(36)37)43-32(49)27(17-21-7-4-3-5-8-21)41-29(46)19-39-28(45)18-40-30(47)24(35)16-22-10-12-23(44)13-11-22/h3-5,7-8,10-13,20,24-27,44H,6,9,14-19,35H2,1-2H3,(H,39,45)(H,40,47)(H,41,46)(H,42,48)(H,43,49)(H,50,51)(H4,36,37,38)/t24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBHHEXPXBRSKB-FWEHEUNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H49N9O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90996605
Record name N~2~-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90996605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

711.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75106-70-6
Record name Enkephalin-leu, arg(6)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075106706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90996605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DYNORPHIN A 1-6
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1PIQ8ZW62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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